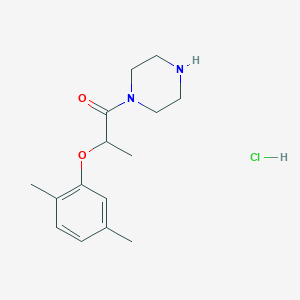
2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Vue d'ensemble
Description
2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, also known as 2,5-Dimethylphenoxy-1-piperazine hydrochloride (DMPP), is an organic compound used in scientific research and laboratory experiments. It is an analog of the neurotransmitter dopamine and is used as a tool to study its mechanism of action and biochemical and physiological effects. DMPP is a synthetic compound, and its synthesis method has been extensively studied. In addition, its applications in scientific research have been widely explored, and its advantages and limitations for laboratory experiments have been identified. Furthermore, many future directions in the field of DMPP research exist.
Applications De Recherche Scientifique
Pharmacological Properties
A series of 1,4-substituted piperazine derivatives, including 2-(2,5-dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, have been synthesized and studied for their affinity and antagonistic properties toward alpha-adrenoceptors. The compounds exhibited promising alpha 1-antagonistic properties, with some displaying strong antagonistic activity, indicating their potential use in cardiovascular-related conditions (Marona et al., 2011).
Synthesis and Characterization
The compound's synthesis process has been explored, focusing on its transformation into hydrochloride salts. The protonation of nitrogen atoms in the piperazine ring of hydrochloride salts was determined using solid-state analytical techniques, providing insight into the chemical structure and properties of the compound (Marvanová et al., 2016).
Stability Analysis
Stability tests using Raman spectroscopy and gas chromatography were conducted on related synthetic psychoactive substances, showcasing the importance of understanding the stability and degradation patterns of such compounds under various storage conditions (Frączak et al., 2020).
Crystal Structure Analysis
Structural analysis through X-ray diffraction provided insights into the conformation and arrangement of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, aiding in understanding the molecular interactions and packing in the crystal lattice (Nitek et al., 2020).
Antimicrobial Activity
The antibacterial activity of related compounds, including Terazosin hydrochloride, was studied, revealing their potential as antimicrobial agents against various bacteria. The findings suggest the compound's role in developing new treatments for bacterial infections (Kumar et al., 2021).
Propriétés
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-11-4-5-12(2)14(10-11)19-13(3)15(18)17-8-6-16-7-9-17;/h4-5,10,13,16H,6-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSUPSUFMWTPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



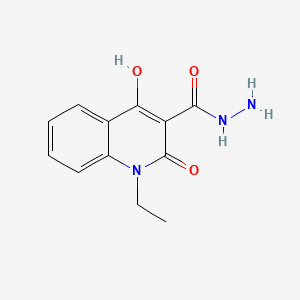
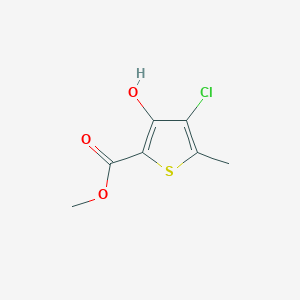
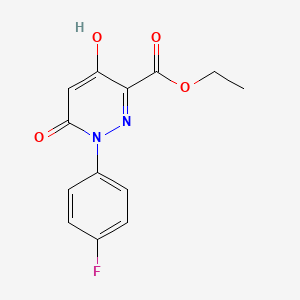
![chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol](/img/structure/B1423387.png)
![{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1423389.png)
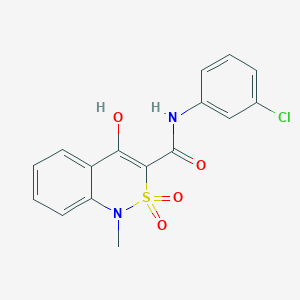
![Methyl 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1423392.png)
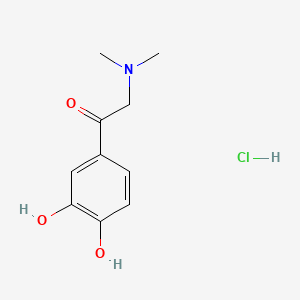
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B1423395.png)
![N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423396.png)
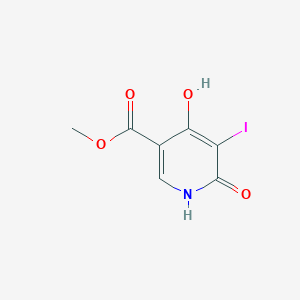
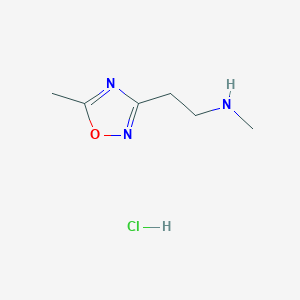
![7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423402.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423403.png)